Fmoc-Lys(Alloc)-OH

描述

“Fmoc-Lys(Alloc)-OH” is a derivative of the amino acid lysine . It is an orthogonally-protected building block used for the synthesis of branched and cyclic peptides and peptides modified at the Lys side chain by Fmoc SPPS . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups .

Synthesis Analysis

The synthesis of Fmoc-Lys(Alloc)-OH involves the use of Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries, offering the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Molecular Structure Analysis

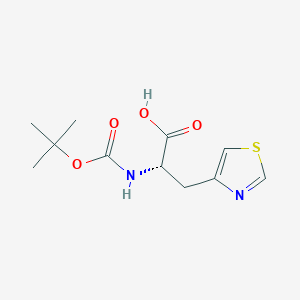

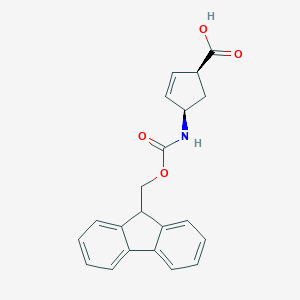

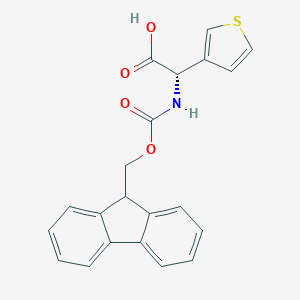

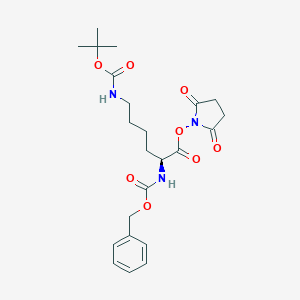

The molecular formula of Fmoc-Lys(Alloc)-OH is C25H28N2O6 . Its molecular weight is 452.5 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid .

Chemical Reactions Analysis

Fmoc-Lys(Alloc)-OH is used where the lysine side chain must be selectively removed . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups by treatment with Pd (Ph₃P)₄/CH₂Cl₂/AcOH/NMM .

Physical And Chemical Properties Analysis

Fmoc-Lys(Alloc)-OH appears as a white powder . The initial boiling point and boiling range is predicted to be 689.7±55.0 °C .

科学研究应用

1. Application in Biomedical Field: Self-Supporting Hydrogels

- Summary of the Application : Fmoc-Lys(Alloc)-OH is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .

- Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The Fmoc group or the Fmoc-FF hydrogelator replaced the acetyl group at the N-terminus .

- Results or Outcomes : The Fmoc-derivatives of series K retained their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. Application in Protease Activity Assays: FRET Peptide Substrates

- Summary of the Application : Fmoc-Lys(Alloc)-OH is used in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates, which are often utilized for protease activity assays .

- Methods of Application : The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a triple-helical peptide (THP) substrate utilizing automated solid-phase peptide synthesis protocols .

- Results or Outcomes : The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .

3. Application in Material Science: Fabrication of Functional Materials

- Summary of the Application : Fmoc-modified amino acids and short peptides, including Fmoc-Lys(Alloc)-OH, are used as simple bio-inspired building blocks for the fabrication of functional materials . These materials have potential applications in various fields due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

- Methods of Application : The Fmoc-modified amino acids and short peptides are synthesized and then self-assembled into functional materials . The self-organization of these functional molecules is explored from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .

- Results or Outcomes : The self-assembled functional materials show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

4. Application in Biochemistry: Protease Activity Assays

- Summary of the Application : Fmoc-Lys(Alloc)-OH is used in the synthesis of Fmoc-Lys(5-Fam) building blocks, which are utilized in protease activity assays .

- Methods of Application : Two distinct synthetic routes are examined to produce Fmoc-Lys(5-Fam) economically . One approach is similar to the one described previously for Fmoc-Lys(Mca), and the other (shorter) route utilizes Fmoc-Lys and microwave irradiation .

- Results or Outcomes : The synthesized Fmoc-Lys(5-Fam) building blocks are successfully utilized in protease activity assays .

5. Application in Tissue Engineering: Self-Supporting Hydrogels

未来方向

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456004 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Alloc)-OH | |

CAS RN |

146982-27-6 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。